

# Application Notes and Protocols for GPR84 Agonist Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like Class A family of GPCRs. It is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and its expression is upregulated during inflammatory conditions. GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. The discovery of synthetic agonists has facilitated the study of GPR84's role in various physiological and pathological processes, including inflammation, immune responses, and metabolic diseases.[1][2]

GPR84 predominantly couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] Upon agonist binding, GPR84 can also trigger other downstream signaling events, including the mobilization of intracellular calcium and the recruitment of  $\beta$ -arrestin, which can mediate G protein-independent signaling and receptor desensitization and internalization.[5]

This document provides detailed protocols for three common cell-based assays used to characterize GPR84 agonists: a cAMP inhibition assay, a calcium mobilization assay, and a  $\beta$ -arrestin recruitment assay.

# **GPR84 Signaling Pathways**

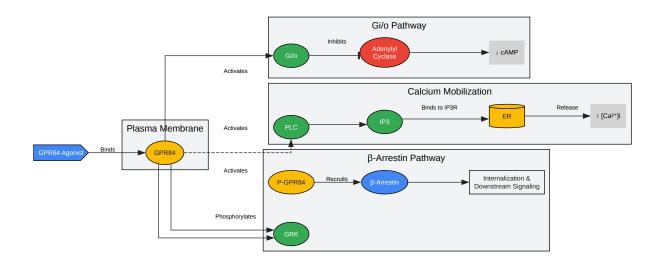




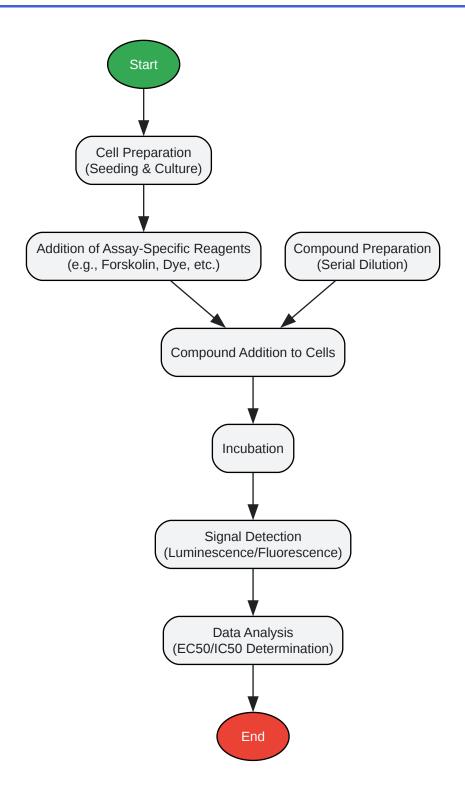


The activation of GPR84 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. Additionally, GPR84 activation can lead to calcium mobilization and  $\beta$ -arrestin recruitment.









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